Somatostatin 1-28

Übersicht

Beschreibung

SRIF-28, auch bekannt als Somatostatin 1-28, ist ein biologisch aktives Peptid, das aus dem größeren Vorläuferprotein, Preprosomatostatin, gewonnen wird. Es ist eine der beiden Hauptformen von Somatostatin, die andere ist SRIF-14 (Somatostatin 1-14). Somatostatin ist ein regulatorisches Peptidhormon, das die Sekretion mehrerer anderer Hormone hemmt, darunter Wachstumshormon, Insulin und Glukagon . SRIF-28 findet sich vorwiegend in den Schleimhautzellen des Darms und spielt eine wichtige Rolle in verschiedenen physiologischen Prozessen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von SRIF-28 erfolgt mittels Festphasenpeptidsynthese (SPPS), einer Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz. Es folgt die sequentielle Zugabe von geschützten Aminosäuren, wobei jede Aminosäure an die wachsende Peptidkette gekoppelt wird. Die Schutzgruppen werden entfernt und das Peptid vom Harz abgespalten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von SRIF-28 beinhaltet in der Regel eine großtechnische SPPS. Die Automatisierung des Syntheseprozesses ermöglicht die effiziente Produktion großer Mengen des Peptids. Der Einsatz fortschrittlicher Reinigungsverfahren, wie z. B. präparative HPLC, stellt sicher, dass das Endprodukt die für pharmazeutische Anwendungen erforderlichen Reinheitsstandards erfüllt .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird SRIF-28 als Modellpeptid verwendet, um die Peptidsynthese, Faltung und Stabilität zu untersuchen. Forscher untersuchen die Auswirkungen verschiedener Modifikationen auf die Struktur und Funktion des Peptids .

Biologie

SRIF-28 spielt eine wichtige Rolle bei der Regulation der Hormonausschüttung und Neurotransmission. Es wird in Studien verwendet, die seine Auswirkungen auf das endokrine und das Nervensystem untersuchen. Forscher untersuchen auch seine Rolle bei der Hemmung der Freisetzung von Wachstumshormon, Insulin und Glukagon .

Medizin

In der Medizin werden SRIF-28 und seine Analoga zur Behandlung von Erkrankungen wie Akromegalie verwendet, einer Erkrankung, die durch eine übermäßige Freisetzung von Wachstumshormon gekennzeichnet ist. SRIF-28-Analoga werden auch zur Behandlung von Symptomen von neuroendokrinen Tumoren und gastrointestinalen Erkrankungen eingesetzt .

Industrie

SRIF-28 wird in der pharmazeutischen Industrie zur Entwicklung von therapeutischen Peptiden verwendet. Seine Analoga werden zu Medikamenten formuliert, die auf bestimmte Rezeptoren zielen und Behandlungen für verschiedene Krankheiten bieten .

Wirkmechanismus

SRIF-28 übt seine Wirkungen aus, indem es an Somatostatinrezeptoren (SSTRs) bindet, die G-Protein-gekoppelte Rezeptoren sind. Nach der Bindung aktiviert SRIF-28 intrazelluläre Signalwege, die die Freisetzung verschiedener Hormone hemmen. Zu den primären molekularen Zielstrukturen gehören Wachstumshormon, Insulin und Glukagon. Die Bindung von SRIF-28 an SSTRs führt zur Aktivierung von G-Proteinen, die wiederum die Adenylatcyclase hemmen, wodurch die cAMP-Spiegel gesenkt und die Hormonausschüttung verringert wird .

Wirkmechanismus

Target of Action

Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .

Mode of Action

This compound interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .

Biochemical Pathways

This compound is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .

Action Environment

The action of this compound is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .

Biochemische Analyse

Biochemical Properties

Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates

Subcellular Localization

It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SRIF-28 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of SRIF-28 typically involves large-scale SPPS. Automation of the synthesis process allows for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required purity standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SRIF-28 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke zwischen Cysteinresten kann oxidiert werden, was die Struktur und Funktion des Peptids beeinflusst.

Reduktion: Die Reduktion der Disulfidbrücke kann zur Bildung linearer Peptide führen.

Substitution: Aminosäurereste in SRIF-28 können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können zur Oxidation der Disulfidbrücke verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol werden üblicherweise als Reduktionsmittel verwendet.

Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS verwendet, um spezifische Substitutionen einzuführen.

Hauptprodukte, die gebildet werden

Oxidiertes SRIF-28: Enthält eine intakte Disulfidbrücke.

Reduziertes SRIF-28: Fehlt die Disulfidbrücke, was zu einem linearen Peptid führt.

Substituierte Analoga: Peptide mit modifizierten Aminosäuresequenzen, die unterschiedliche biologische Aktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SRIF-14 (Somatostatin 1-14): Eine kürzere Form von Somatostatin mit ähnlichen biologischen Aktivitäten.

Octreotid: Ein synthetisches Analogon von Somatostatin mit einer längeren Halbwertszeit, das zur Behandlung von Akromegalie und neuroendokrinen Tumoren verwendet wird.

Lanreotide: Ein weiteres synthetisches Analogon mit ähnlichen therapeutischen Anwendungen wie Octreotid.

Einzigartigkeit von SRIF-28

SRIF-28 ist einzigartig aufgrund seiner längeren Peptidkette, die umfassendere Wechselwirkungen mit Somatostatinrezeptoren ermöglicht. Dies führt zu einem breiteren Spektrum an biologischen Aktivitäten im Vergleich zu SRIF-14. Darüber hinaus unterstreicht die Verteilung von SRIF-28 in den Schleimhautzellen des Darms seine spezifische Rolle in der gastrointestinalen Physiologie .

Eigenschaften

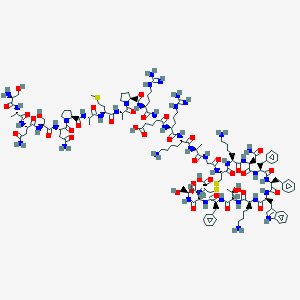

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-DFTNLTQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Somatostatin 1-28?

A1: this compound exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, this compound triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.

Q2: Does this compound exhibit different activities compared to other forms of Somatostatin?

A2: Yes, studies have shown that this compound and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both this compound and a synthetic analog, [Nle8]this compound, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []

Q3: Is this compound exclusively produced in the central nervous system?

A3: No, while initially identified in the hypothalamus, research has revealed that this compound is also synthesized in peripheral tissues. For example, studies have identified this compound in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that this compound plays diverse roles both within and outside the central nervous system.

Q4: Has this compound been detected in human bodily fluids?

A4: Yes, research has confirmed the presence of circulating this compound in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.

Q5: Are there any studies investigating the role of this compound in specific physiological processes?

A5: Yes, research has explored the potential role of this compound in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of this compound in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that this compound might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.

Q6: Does this compound undergo any post-translational modifications?

A6: Yes, this compound is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)